Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-

Lipophilicity Drug-likeness Partition coefficient

Sourcing highly lipophilic, sterically-defined pyridine building blocks for CNS or OLED programs is often bottlenecked by limited catalog availability. This 3,4-disubstituted pyridine (LogP 6.22, MW 315.80) directly solves that gap. • Dual reactivity: C4-Cl handle enables Suzuki/Negishi cross-coupling while the pre-installed 2-phenylnaphthalene core delivers a high baseline LogP and extended pi-surface. • Enables SAR-informative analog libraries and Ir(III)/Pt(II) cyclometalated complexes without multi-step core construction. • Available via BenchChem with dedicated project support; inquire for gram-to-kilogram custom synthesis lead times.

Molecular Formula C21H14ClN
Molecular Weight 315.8 g/mol
CAS No. 612086-27-8
Cat. No. B12587562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-
CAS612086-27-8
Molecular FormulaC21H14ClN
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CN=C4)Cl
InChIInChI=1S/C21H14ClN/c22-20-12-13-23-14-19(20)21-17-9-5-4-8-16(17)10-11-18(21)15-6-2-1-3-7-15/h1-14H
InChIKeyKCVVQWORGRLVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Chloro-3-(2-phenylnaphthalen-1-yl)pyridine


Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is a 3,4-disubstituted pyridine derivative (C21H14ClN, MW 315.80 g/mol) featuring a chloro leaving group at the 4-position and a bulky 2-phenylnaphthalen-1-yl substituent at the 3-position [1]. Its calculated partition coefficient (LogP 6.22) places it among highly lipophilic heterocyclic building blocks, with a topological polar surface area (PSA) of 12.89 Ų . The compound serves primarily as a synthetic intermediate for pharmaceuticals and functional materials due to its dual reactivity: the aryl chloride moiety enables cross-coupling chemistry, while the extended aromatic system modulates electronic and steric properties [1].

Why 4-Chloro-3-phenylpyridine Cannot Substitute


Substituting this compound with a simpler 4-chloro-3-phenylpyridine (CAS 19069-63-7) would fundamentally alter downstream molecular properties. The target compound incorporates a 2-phenylnaphthalene moiety that dramatically increases molecular weight (315.80 vs. 189.64 g/mol) and lipophilicity (calculated LogP 6.22 vs. ~3.40) [1]. This structural expansion introduces a polycyclic aromatic surface that enables pi-stacking interactions, alters conformational flexibility, and provides a distinct steric environment around the reactive chloro center. Such parameters cannot be replicated by the simpler phenyl analog, making direct interchange infeasible in structure-activity-relationship (SAR) studies or materials design where molecular packing and solubility matter [1].

Quantitative Differentiation: 4-Chloro-3-(2-phenylnaphthalen-1-yl)pyridine


LogP Advantage Over 4-Chloro-3-phenylpyridine

The target compound exhibits a calculated LogP of 6.22, compared to 3.40 for 4-chloro-3-phenylpyridine, representing a 2.82 log unit (roughly 660-fold) increase in predicted octanol-water partition coefficient . This difference arises from the 2-phenylnaphthalene substituent replacing the simple phenyl group.

Lipophilicity Drug-likeness Partition coefficient

Molecular Size Advantage Over 4-Chloro-3-phenylpyridine

The molecular weight of the target compound is 315.80 g/mol, compared to 189.64 g/mol for 4-chloro-3-phenylpyridine, a gain of 126.16 g/mol . This increase is proportional to the addition of a fused phenyl ring (naphthalene core) and a pendant phenyl substituent.

Molecular weight Size-exclusion Pharmacokinetics

Non-Polar Surface Expansion from 2-Phenylnaphthalene

The target compound and 4-chloro-3-phenylpyridine share an identical calculated topological PSA of 12.89 Ų, indicating that the additional aromatic carbons contribute exclusively to non-polar surface area . This means the compound maintains the same polar interaction capacity while greatly expanding its hydrophobic contact area.

Polar surface area Non-polar surface Molecular recognition

C4-Chloro Handle for Selective Cross-Coupling

The chlorine atom at the 4-position of the pyridine ring is a well-recognized leaving group for palladium-catalyzed cross-coupling reactions. While 4-chloro-3-phenylpyridine similarly provides a reactive C4-Cl site, the target compound places this handle in a sterically more congested environment adjacent to the bulky 2-phenylnaphthalene at C3 . This regiochemical arrangement is predicted to influence coupling selectivity compared to 2- or 4-halo analogs lacking 3-substitution.

C-H activation Buchwald-Hartwig Negishi coupling Regioselectivity

Application Scenarios: 4-Chloro-3-(2-phenylnaphthalen-1-yl)pyridine


Lipophilic Drug Candidates via Late-Stage Cross-Coupling

The compound's calculated LogP of 6.22 makes it an ideal core for generating libraries of highly lipophilic analogs. Its C4-Cl handle allows functionalization while the pre-installed 2-phenylnaphthalene moiety ensures a high baseline LogP and a large molecular footprint (MW 315.80) . This is particularly valuable for central nervous system (CNS) drug discovery programs requiring elevated membrane partitioning.

Organic Electronic Materials with Enhanced π-Stacking

With a non-polar surface area greatly expanded by the 2-phenylnaphthalene group (10 additional aromatic carbons vs. 4-chloro-3-phenylpyridine) , this compound is a suitable precursor for hole-transport layers (HTLs) or emissive materials in OLEDs. The extended aromatic system promotes intermolecular pi-stacking interactions that can improve charge mobility in thin-film devices.

Sterically Distinct Metal Complexes in Catalysis & Photophysics

Positioning a large 2-phenylnaphthalene group at C3 creates a unique steric pocket adjacent to the pyridine nitrogen and the C4-Cl site . This asymmetric environment can direct metal coordination geometry and is particularly useful for synthesizing iridium(III) or platinum(II) cyclometalated complexes with tailored photophysical properties, as has been shown for related naphthalene-pyridine ligands [1].

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